Albamycin
Overview
Description
Albamycin is a type of antibiotic that is used to treat bacterial infections. It was first discovered in 1950 by a group of researchers at Pfizer. Albamycin is a member of the aminoglycoside family of antibiotics, which are known for their ability to kill bacteria by disrupting protein synthesis.
Scientific Research Applications
Albamycin is effective against bacterial gyrase and topoisomerase IV, which are vital for bacterial DNA replication. It has been licensed for clinical use in treating bacterial infections (Heide, Gust, Anderle, & Li, 2008).
It has potential applications in drug-sensing hydrogels for the inducible release of biopharmaceuticals, exemplified by its use in a hydrogel system for dose- and time-dependent liberation of vascular endothelial growth factor (Ehrbar, Schoenmakers, Christen, Fussenegger, & Weber, 2008).
Historically, Albamycin was known as Cathomycin and Streptonivicin, showing efficacy against various Gram-positive bacteria and moderate sensitivity against certain Gram-negative organisms (Author Unknown, 1968).
It is reported to have applications in controlling tomato canker caused by Corynebacterium michiganense when used as a pre-infection treatment in plants (Kruger, 1959).
Clinical studies have noted Albamycin's high activity against common Gram-positive bacteria, including staphylococci resistant to other antibiotics, with promising experimental infections in animals indicating low toxicity and high efficacy (Kirby, Hudson, & Noyes, 1956).
It has been observed to have a combined effect with tetracycline in treating bacterial infections, showing an additive effect against pathogens resistant to one but sensitive to the other antibiotic in the combination (Duncan, 1961).
Albamycin showed efficacy in treating non-gonococcal urethritis, demonstrating its potential in treating a range of bacterial infections (Willcox, 1957).
properties
IUPAC Name |
sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRGAYLRGSOSU-RNROJPEYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2NaO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albamycin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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